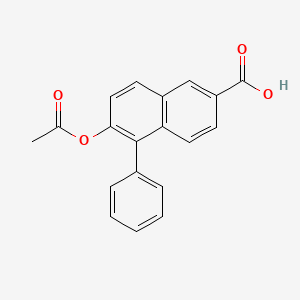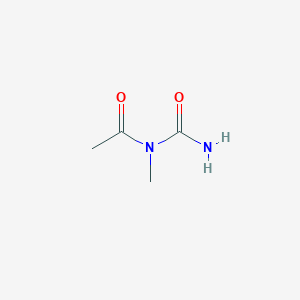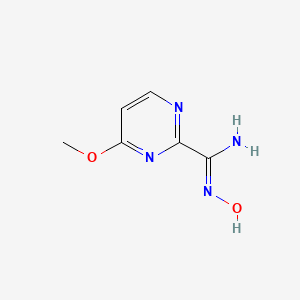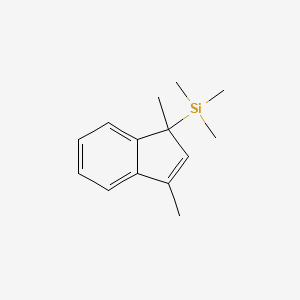
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C12H18Si. It consists of a silicon atom bonded to three methyl groups and an indenyl group. This compound is used in various laboratory settings and has applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane typically involves the reaction of 1,3-dimethylindene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing group to a different oxidation state.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane exerts its effects depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic activity. The silicon atom can also participate in various bonding interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Dimethylbis(indenyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Bis(1H-inden-1-yl)dimethylsilane
Uniqueness
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is unique due to its specific structural features, including the presence of both indenyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as catalysis and material science .
Properties
CAS No. |
185751-16-0 |
|---|---|
Molecular Formula |
C14H20Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
(1,3-dimethylinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H20Si/c1-11-10-14(2,15(3,4)5)13-9-7-6-8-12(11)13/h6-10H,1-5H3 |
InChI Key |
SGKQRNRLMGLDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


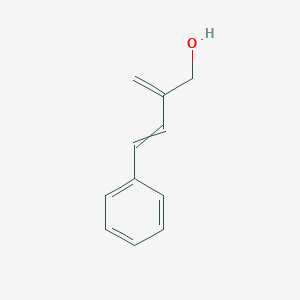


![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
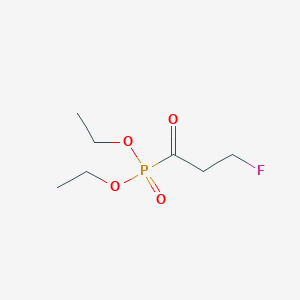
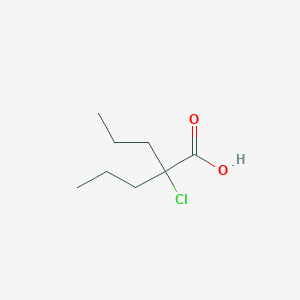
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
